

Biotinamide-C3-PEG3-C-alkyne: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Biotinamide-C3-PEG3-C-alkyne

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Biotinamide-C3-PEG3-C-alkyne**, a key reagent in modern bioconjugation and chemical biology.

Core Chemical Properties

Biotinamide-C3-PEG3-C-alkyne is a biotinylation reagent designed for the specific labeling of azide-modified molecules through a copper(I)-catalyzed click chemistry reaction. Its structure incorporates three key functional components:

- A biotin moiety for high-affinity binding to streptavidin and avidin conjugates.
- A terminal alkyne group for covalent ligation to azide-functionalized targets.
- A hydrophilic triethylene glycol (PEG3) spacer arm, which enhances aqueous solubility and minimizes steric hindrance.[1][2][3]

The quantitative chemical and physical properties are summarized below.



Property	Value	Reference
Molecular Formula	C20H36N6O5S	[4]
Molecular Weight	472.60 g/mol	[4]
CAS Number	1252785-15-1	[4]
Purity	Typically >95%	[3][5]
Storage (Powder)	-20°C for long-term storage.	[2][5]
Storage (Stock Solution)	Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent repeated freeze-thaw cycles.	[6][7]
Shipping Condition	Ambient temperature.	[2]

Applications in Research and Drug Development

The primary application of this reagent is the stable biotinylation of biomolecules for detection, purification, and analysis. The formation of a stable triazole linkage via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highly specific and efficient, proceeding under mild, aqueous conditions suitable for biological samples.[8][9]

Key applications include:

- Protein and Peptide Labeling: Biotinylation of proteins or peptides that have been metabolically, enzymatically, or chemically modified to contain an azide group.
- Nucleic Acid Labeling: Incorporation into azide-modified DNA or RNA for subsequent detection or isolation.
- PROTAC Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which exploit the cell's ubiquitin-proteasome system.[6]
- Affinity Pull-Down Assays: Immobilization of biotinylated targets on streptavidin-coated beads for the identification of binding partners.



Experimental Protocols

The following is a generalized protocol for the biotinylation of an azide-modified biomolecule using the CuAAC reaction. Optimal conditions, including reagent concentrations and reaction times, may need to be determined empirically for each specific application.

3.1. Required Reagents

- Azide-modified biomolecule (e.g., protein, nucleic acid)
- Biotinamide-C3-PEG3-C-alkyne
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
- Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
- Copper-chelating Ligand stock solution (e.g., 50 mM BTTAA in DMSO)
- Reducing Agent stock solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)

3.2. Labeling Protocol

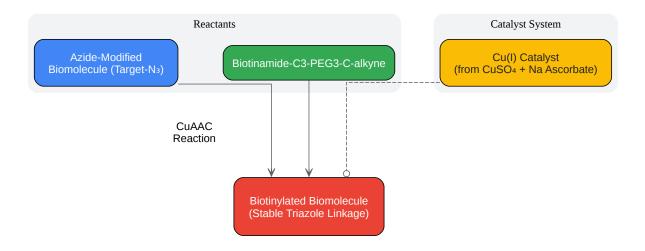
- In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-20 mg/mL).
- Add Biotinamide-C3-PEG3-C-alkyne to the reaction. A 10- to 20-fold molar excess over the biomolecule is a common starting point.
- Prepare a premix of the catalyst by combining the CuSO4 stock solution and the ligand stock solution.
- Add the freshly prepared sodium ascorbate solution to the main reaction tube to reduce Cu(II) to the active Cu(I) state.[9]
- Immediately add the copper/ligand premix to initiate the click reaction.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight for sensitive biomolecules.[8] The reaction tube should be closed to minimize oxygen exposure.[9]



• Upon completion, the biotinylated biomolecule can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

Visualization of Bioconjugation Workflow

The following diagram illustrates the logical workflow of the copper-catalyzed click chemistry reaction used to biotinylate a target biomolecule.



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Caption: Workflow of CuAAC-mediated biotinylation.

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